3-(1,3-Dithian-2-yl)propan-1-ol
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Overview
Description
3-(1,3-Dithian-2-yl)propan-1-ol is an organic compound with the molecular formula C7H14OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)propan-1-ol can be synthesized through the reduction of dithianylacetone using microbial cultures such as Streptomyces sp., Aspergillus niger, and Geotrichum candidum . This method yields the compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is typically produced by the thioacetalization of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and offers high yields.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3-(1,3-Dithian-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-yl)propan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Similar in structure but lacks the propanol group.
3-(Furan-2-yl)propan-1-ol: Contains a furan ring instead of a dithiane ring.
Uniqueness
3-(1,3-Dithian-2-yl)propan-1-ol is unique due to its combination of the dithiane ring and the propanol group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in organic synthesis and various research applications .
Biological Activity
3-(1,3-Dithian-2-yl)propan-1-ol is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a dithiane ring, which contributes to its reactivity as both a nucleophile and electrophile. The presence of the propanol group enhances its solubility in various solvents, making it suitable for diverse chemical reactions.
Synthesis Methods
Synthetic Routes:
this compound can be synthesized through several methods:
- Microbial Reduction: Utilizing microbial cultures such as Streptomyces sp., Aspergillus niger, and Geotrichum candidum for the reduction of dithianylacetone.
- Thioacetalization: In industrial settings, it is produced by thioacetalization of carbonyl compounds with 1,3-propanedithiol using Brönsted or Lewis acid catalysts.
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions and its role as a protecting group in organic synthesis. Its stability and reactivity allow it to interact with various biological molecules, potentially influencing enzymatic reactions.
Research Findings
Recent studies have explored the compound's potential in drug development and enzyme-catalyzed reactions. For instance:
- Enzyme Studies: It has been employed in studies focusing on enzyme-catalyzed reductions, showcasing its utility as a substrate or product in biochemical pathways .
- Drug Development: Ongoing research is investigating its efficacy as a precursor for biologically active compounds, highlighting its potential therapeutic applications .
Data Tables
The following table summarizes key experimental results regarding the biological activity and synthesis of this compound.
Case Study 1: Enzymatic Reactions
A study demonstrated that this compound serves as an effective substrate for specific enzymes involved in metabolic pathways. The compound's unique structure allows it to mimic natural substrates, leading to successful catalysis under laboratory conditions .
Case Study 2: Drug Development
Research into the compound's role as a precursor for novel therapeutic agents has shown promising results. Its derivatives exhibit antimicrobial properties, suggesting applicability in treating infections caused by resistant strains of bacteria .
Properties
Molecular Formula |
C7H14OS2 |
---|---|
Molecular Weight |
178.3 g/mol |
IUPAC Name |
3-(1,3-dithian-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-1-3-7-9-5-2-6-10-7/h7-8H,1-6H2 |
InChI Key |
HAAITIBBBQSZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCO |
Origin of Product |
United States |
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